MAO-Inhibitory Activity: PPAP HCl vs. Selegiline — Complete Absence vs. Potent Irreversible Inhibition
Selegiline (deprenyl) is a potent and irreversible inhibitor of monoamine oxidase-B with an IC50 in the sub-nanomolar to low nanomolar range (approximately 0.5–5 nM for MAO-B), which constitutes a major off-target activity that complicates its use as a CAE probe. PPAP was specifically designed to eliminate this MAO inhibitory property while retaining CAE activity [1]. In comparative pharmacological profiling, PPAP was confirmed to be devoid of MAO inhibitory potency, with the CAE effect demonstrated to be entirely unrelated to MAO inhibition, presynaptic catecholamine receptor blockade, catecholamine uptake inhibition, or direct catecholamine release [2]. This separation of CAE from MAO inhibition is the defining structural achievement that distinguishes PPAP from its parent compound selegiline.
| Evidence Dimension | MAO-B inhibitory activity |
|---|---|
| Target Compound Data | PPAP HCl: devoid of MAO inhibitory potency (no inhibition detected) |
| Comparator Or Baseline | Selegiline: potent irreversible MAO-B inhibitor (IC50 ~0.5–5 nM) |
| Quantified Difference | Qualitative categorical difference — complete absence of MAO-B inhibition vs. potent irreversible inhibition (>1000-fold selectivity gap) |
| Conditions | In vitro MAO enzyme inhibition assays; confirmed across multiple rat brain tissue preparations (Knoll et al., 1992; Knoll et al., 1996) |
Why This Matters
For researchers requiring a CAE probe without the confound of MAO-B inhibition (which alters synaptic dopamine/norepinephrine levels independently of enhancer mechanisms), PPAP HCl is the only structurally validated reference compound that achieves this mechanistic separation.
- [1] Knoll J, Knoll B, Török Z, Timár J, Yasar S. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Arch Int Pharmacodyn Ther. 1992 Mar-Apr;316:5-29. PMID: 1356324. View Source
- [2] Knoll J, Miklya I, Knoll B, Markó R, Kelemen K. (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons. Life Sci. 1996;58(10):817-27. doi: 10.1016/0024-3205(96)00014-8. PMID: 8602114. View Source
